L-Histidine, L-asparaginyl-L-tyrosyl-L-isoleucyl-L-isoleucyl-
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Overview
Description
L-Histidine, L-asparaginyl-L-tyrosyl-L-isoleucyl-L-isoleucyl- is a peptide compound composed of five amino acids: L-histidine, L-asparagine, L-tyrosine, and two L-isoleucine residues. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine, L-asparaginyl-L-tyrosyl-L-isoleucyl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
In an industrial setting, the production of peptides like L-Histidine, L-asparaginyl-L-tyrosyl-L-isoleucyl-L-isoleucyl- can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides.
Chemical Reactions Analysis
Types of Reactions
L-Histidine, L-asparaginyl-L-tyrosyl-L-isoleucyl-L-isoleucyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can be modified through acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acyl chlorides or alkyl halides.
Major Products Formed
Oxidation: Dityrosine.
Reduction: Free thiols.
Substitution: Acylated or alkylated peptides.
Scientific Research Applications
L-Histidine, L-asparaginyl-L-tyrosyl-L-isoleucyl-L-isoleucyl- has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of L-Histidine, L-asparaginyl-L-tyrosyl-L-isoleucyl-L-isoleucyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction, enzyme activity, or cellular communication.
Comparison with Similar Compounds
Similar Compounds
L-Histidine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-: Contains tryptophan instead of the second isoleucine.
L-Histidine, L-asparaginyl-L-tyrosyl-L-asparaginyl-L-leucyl-: Contains leucine instead of the second isoleucine.
Uniqueness
L-Histidine, L-asparaginyl-L-tyrosyl-L-isoleucyl-L-isoleucyl- is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Properties
CAS No. |
460710-86-5 |
---|---|
Molecular Formula |
C31H46N8O8 |
Molecular Weight |
658.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C31H46N8O8/c1-5-16(3)25(29(44)37-23(31(46)47)12-19-14-34-15-35-19)39-30(45)26(17(4)6-2)38-28(43)22(11-18-7-9-20(40)10-8-18)36-27(42)21(32)13-24(33)41/h7-10,14-17,21-23,25-26,40H,5-6,11-13,32H2,1-4H3,(H2,33,41)(H,34,35)(H,36,42)(H,37,44)(H,38,43)(H,39,45)(H,46,47)/t16-,17-,21-,22-,23-,25-,26-/m0/s1 |
InChI Key |
UEKVIYDSJRJOAL-NGTZFHMVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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